4-Chloro-6,8-dimethylquinazoline
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Overview
Description
4-Chloro-6,8-dimethylquinazoline is an organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. This compound is characterized by the presence of chlorine and two methyl groups at the 4th, 6th, and 8th positions of the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,8-dimethylquinazoline typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Nitration: Starting with 3,4-dimethoxyacetophenone, nitration is performed to obtain 2-nitro-4,5-dimethoxyacetophenone.
Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
Reduction and Cyclization: This intermediate undergoes hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline through reduction and cyclization.
Chlorination: Finally, chlorination of the hydroxy compound produces 4-chloro-6,7-dimethoxyquinoline.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the above synthetic routes to achieve higher yields and purity. These methods may include the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,8-dimethylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline oxides and reduction to yield corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling: Boron reagents and palladium catalysts under mild conditions
Major Products
Substitution: Various substituted quinazolines.
Oxidation: Quinazoline oxides.
Reduction: Quinazoline amines.
Coupling: Biaryl quinazolines
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Chloro-6,8-dimethylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with no substituents.
4-Chloroquinazoline: Lacks the methyl groups at the 6th and 8th positions.
6,8-Dimethylquinazoline: Lacks the chlorine atom at the 4th position.
Uniqueness
4-Chloro-6,8-dimethylquinazoline is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties and reactivity. This combination enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Properties
IUPAC Name |
4-chloro-6,8-dimethylquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-3-7(2)9-8(4-6)10(11)13-5-12-9/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAHKHWLAWFVQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC=N2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699260 |
Source
|
Record name | 4-Chloro-6,8-dimethylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160585-42-2 |
Source
|
Record name | 4-Chloro-6,8-dimethylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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